molecular formula C6H13Cl2N3 B2889697 (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride CAS No. 2158301-19-8

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

Cat. No.: B2889697
CAS No.: 2158301-19-8
M. Wt: 198.09
InChI Key: YHCNTTLRKUTDRD-ILKKLZGPSA-N
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Description

“(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride” is a chemical compound with the IUPAC name [(2S)-piperazin-2-yl]methanol;dihydrochloride . It has a molecular weight of 189.08g/mol and a molecular formula of C5H14Cl2N2O . The compound is also known by other synonyms such as (S)-Piperazin-2-ylMethanol 2HCl, (S)-piperazin-2-ylmethanol as 2HCl salt, and 2-piperazinylmethanol dihydrochloride .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0…/s1 . The compound has a defined atom stereocenter count of 1 .


Physical and Chemical Properties Analysis

The compound has a PSA (Polar Surface Area) of 44.29000 and a logP of 0.80170 . The exact mass of the compound is 188.0483185 and the monoisotopic mass is also 188.0483185 . The compound has a complexity of 67.4, a rotatable bond count of 1, a hydrogen bond donor count of 5, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Mannich Base Ligands and Cu(II) Complexes : The synthesis of pentadentate ligands and corresponding Cu(II) complexes was explored, showcasing the chemical versatility of piperazine derivatives in forming complexes with varied bridging motifs. These complexes displayed unique redox properties and antiferromagnetic interactions, indicating potential applications in electrochemical and magnetic studies (Sujatha et al., 2000).

  • Quinazolinone Derivatives : Piperazine derivatives were used in synthesizing 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones, indicating a method for creating diverse chemical structures with potential pharmacological applications (Acharyulu et al., 2010).

  • Electrochemical Oxidation Studies : Research into the electrochemical oxidation of piperazine phenols showcased the potential of these compounds in synthetic chemistry, particularly in creating highly conjugated bisindolyl-p-quinone derivatives (Amani et al., 2012).

Biological and Pharmacological Applications

  • Antimicrobial Agents : Novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons were synthesized and showed promising antimicrobial activities, suggesting potential for developing new antibiotics (Zaidi et al., 2021).

  • Antifungal Activity : Piperazine-acetonitrile derivatives demonstrated significant antifungal activities, particularly against Sclerotinia sclerotiorum and Botrytis cinerea, marking their importance in agricultural and pharmaceutical sectors (Jin et al., 2015).

  • Pharmacological Evaluation for Mental Health : A study of novel 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines revealed their potential as antidepressant and antianxiety agents, highlighting the role of piperazine derivatives in developing new mental health treatments (Kumar et al., 2017).

  • Anti-Inflammatory Properties : Novel piperazine derivatives showed significant in-vitro and in-vivo anti-inflammatory activities, suggesting their application in the development of new anti-inflammatory drugs (Ahmed et al., 2017).

Safety and Hazards

The compound is classified as corrosive to metals (Category 1), has acute toxicity when ingested (Oral, Category 4), and can cause severe skin burns and eye damage (Skin corrosion, Category 1B) . Precautionary measures include not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion, contact with skin or eyes, or inhalation, specific treatments are recommended .

Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCNTTLRKUTDRD-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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